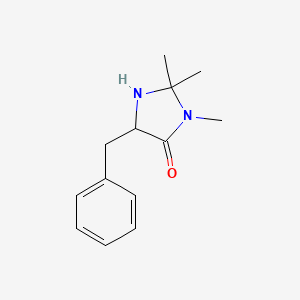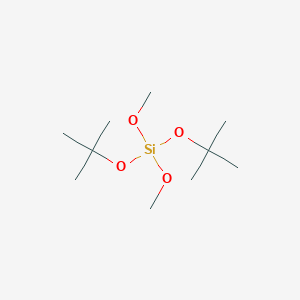
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, also known as Ethyl 3-oxo-3-phenylpropanoate, is a chemical compound that has been studied for its various applications, including its use as a synthetic intermediate in the production of pharmaceuticals and its potential as a therapeutic agent. This compound has been studied for its ability to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound has been studied for its potential to act as a neuroprotective agent, as well as its potential to treat certain types of cancer. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl 3-aryl-3-oxopropanoates have been studied for their synthesis and chemical properties. These compounds can be asymmetrically reduced to (S)-alcohols by the fungus Rhizopus arrhizus and other Rhizopus species, as demonstrated in a study that examined the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to their corresponding alcohols (Salvi & Chattopadhyay, 2006).
- A study on the crystal structure of related compounds revealed the significance of nonhydrogen bonding interactions such as N⋯π and O⋯π in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Zhang, Wu, & Zhang, 2011).
Bioanalytical Method Development
- In the development of bioanalytical methods, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a novel molecule with acetylcholinesterase inhibition properties, has been studied. A rapid and selective RP-HPLC bioanalytical method was developed for quantitative measurement of this molecule (Nemani, Shard, & Sengupta, 2018).
Synthesis of Pharmaceutical Compounds
- Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate derivatives have been synthesized and characterized for their potential in pharmaceutical applications. For example, two polymorphic forms of a related investigational pharmaceutical compound were characterized using various spectroscopic and diffractometric techniques (Vogt, Williams, Johnson, & Copley, 2013).
Photocatalysis and Chemical Reactions
- The compound has also been utilized in oxidative photochemical cyclization processes, as demonstrated in a study where 6-ethoxycarbonyl-5-hydroxy-benzo[a]carbazoles were prepared from ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates using a two-step process involving Ullmann–Hurtley reaction and oxidative photocyclization (Li, Pang, Zhang, Yang, & Yu, 2015).
Antimicrobial and Antioxidant Studies
- Some derivatives of ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate have been synthesized and screened for their antimicrobial and antioxidant activities. For instance, compounds showed notable antibacterial and antifungal properties, as well as profound antioxidant potential in a study that synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds (Raghavendra et al., 2016).
Wirkmechanismus
Target of Action
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it could interact with various biological targets, potentially exhibiting a broad spectrum of biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects . These effects could potentially include alterations in cell growth, differentiation, or survival.
Pharmacokinetics
The compound’s structure suggests it could potentially be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver .
Result of Action
Similar compounds have been shown to induce various cellular responses, potentially leading to changes in cell growth, differentiation, or survival .
Action Environment
The action, efficacy, and stability of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate could potentially be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, temperature, and the presence of specific enzymes or proteins .
Eigenschaften
IUPAC Name |
ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZNRSWQQXYTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | |
CAS RN |
68599-64-4 | |
| Record name | ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)



![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)




![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)


